

understanding the branched structure of isooctanoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Isooctanoic acid

Cat. No.: B1218633

[Get Quote](#)

An In-depth Technical Guide to the Branched Structure of **Isooctanoic Acid**

Introduction: Defining "Isooctanoic Acid"

The term "**isooctanoic acid**" can be ambiguous as it is used in industrial and chemical contexts to refer to different branched-chain carboxylic acids. Primarily, it can denote isomers of an eight-carbon acid (C₈H₁₆O₂) or, more commonly in commercial applications, a complex mixture of nine-carbon isomers (C₉H₁₈O₂).

- C8 Isomers: This includes molecules like 6-methylheptanoic acid. The CAS number 25103-52-0 is often associated with this group of isomers.[1][2]
- C9 Isomers (Isononanoic Acid): Commercially, "**isooctanoic acid**" often refers to a mixture of C9 isomers, with 3,5,5-trimethylhexanoic acid being the predominant component (around 90%).[3] This mixture is produced from precursors related to isooctane. This guide will focus primarily on this industrially significant C9 variant, while acknowledging the C8 structures to provide a comprehensive overview.

The branched structure of these acids imparts unique properties compared to their linear counterparts, such as lower viscosity, enhanced oxidative stability, and reduced volatility, making them valuable in a range of applications from lubricants and cosmetics to pharmaceutical synthesis.[3]

Chemical Structure and Isomerism

The defining characteristic of **isooctanoic acid** is its non-linear, branched carbon chain. This branching significantly influences its physical and chemical behavior.

Predominant C9 Isomer: 3,5,5-Trimethylhexanoic Acid

The most common commercial form of **isooctanoic acid** is a mixture rich in 3,5,5-trimethylhexanoic acid.^[3] Its structure features a six-carbon hexanoic acid backbone with three methyl group branches at positions 3, 5, and 5.

Figure 1: Structure of 3,5,5-Trimethylhexanoic Acid.

Representative C8 Isomer: 6-Methylheptanoic Acid

When "isooctanoic acid" refers to a C8 structure, 6-methylheptanoic acid is a common example. It consists of a seven-carbon heptanoic acid chain with a single methyl group at the 6th carbon.^{[1][4]}

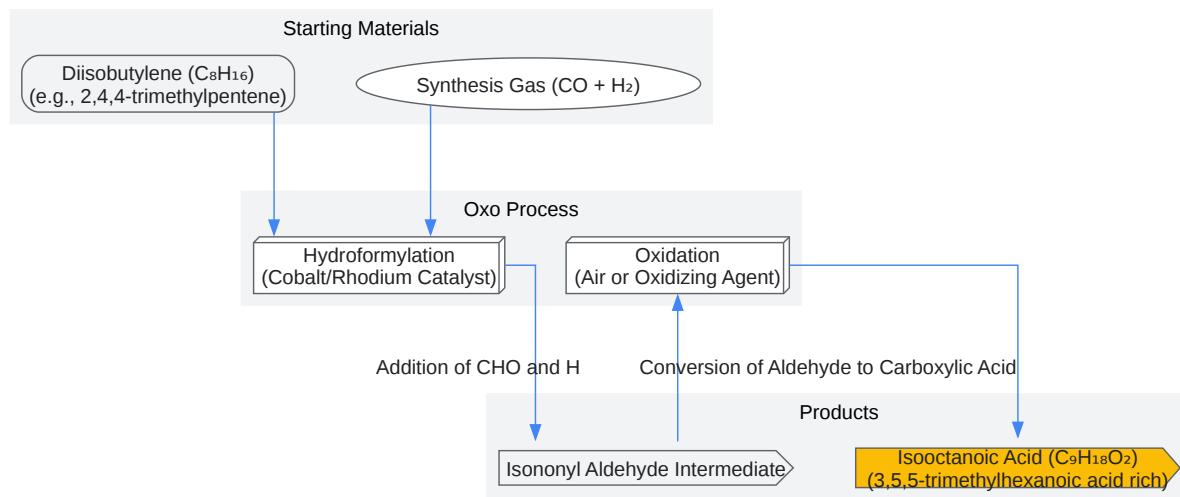
Figure 2: Structure of 6-Methylheptanoic Acid.

Physicochemical Properties

The quantitative properties of **isooctanoic acid** vary depending on the specific isomer or mixture. The following tables summarize key data for both the C9 and C8 variants.

Table 1: Physicochemical Data for Isononanoic Acid (C9 Isomer Mixture)

Property	Value	Source(s)
CAS Number	26896-18-4, 3302-10-1	[3]
Molecular Formula	C9H18O2	[3]
Molecular Weight	158.24 g/mol	[3]
Appearance	Clear, colorless to pale yellow oily liquid	[3]
Boiling Point	253.4 °C at 760 mmHg	[3]
Density	0.919 g/cm ³	[3]
Flash Point	129.7 °C	[3]
Vapor Pressure	0.0057 mmHg at 25°C	[3]
Solubility	Sparingly soluble in water; miscible with organic solvents	[3]
Refractive Index	1.439	[3]
ACD/LogP	3.25	[3]


Table 2: Physicochemical Data for Isooctanoic Acid (C8 Isomers, e.g., 6-Methylheptanoic Acid)

Property	Value	Source(s)
CAS Number	25103-52-0	[1] [2]
Molecular Formula	C8H16O2	[1] [2]
Molecular Weight	144.21 g/mol	[2]
Appearance	Colorless liquid	[1]
Boiling Point	186-188 °C	[5]
Melting Point	-33 °C	[5]
Density	~0.91 g/cm ³	[5] [6]
Flash Point	85 °C (closed cup)	[5]
Solubility	Sparingly soluble in water	[1]
Refractive Index	1.421 - 1.425 (at 20°C)	[5] [6]
ACD/LogP	2.72	[1]

Industrial Synthesis

The primary route for industrial-scale production of **isooctanoic acid** (C9 mixture) is the oxo process, also known as hydroformylation, followed by oxidation.[\[3\]](#) This method is favored for its economic viability and scalability.[\[7\]](#)

The process begins with diisobutylene, a branched C8 alkene, which undergoes hydroformylation to produce isononyl aldehydes. These aldehydes are then oxidized to yield the final **isooctanoic acid** mixture.[\[3\]](#)

[Click to download full resolution via product page](#)

Figure 3: Industrial synthesis workflow for **Isooctanoic Acid** via the Oxo Process.

Experimental Protocols

Protocol: Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method for the analysis of **isooctanoic acid**, adapted from methodologies for similar organic acids.^{[8][9]}

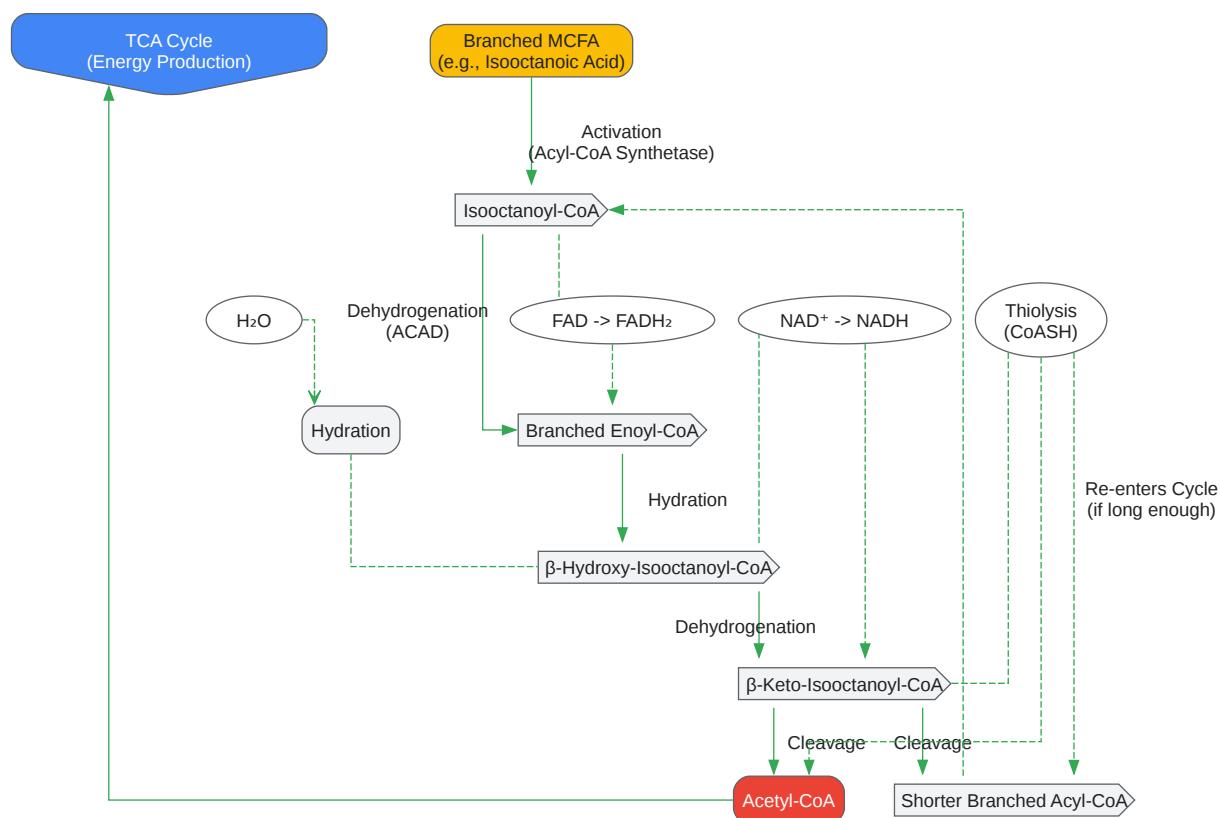
- Objective: To separate and quantify **isooctanoic acid** in a sample matrix.
- Instrumentation:
 - HPLC system with a UV detector.

- Reverse-phase column (e.g., Newcrom R1 or standard C18).[8]
- Reagents:
 - Acetonitrile (MeCN), HPLC grade.
 - Deionized water, 18 MΩ·cm.
 - Phosphoric acid (H_3PO_4) or Formic acid for MS-compatible methods.[9]
- Procedure:
 - Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., 50:50 MeCN:Water + 0.1% Phosphoric Acid).[9][10] The exact ratio should be optimized to achieve adequate retention and separation.
 - Standard Preparation: Prepare a stock solution of **isooctanoic acid** of known concentration in the mobile phase. Create a series of calibration standards by serial dilution.
 - Sample Preparation: Dissolve or dilute the sample in the mobile phase. Filter through a 0.45 μ m syringe filter to remove particulates.
 - Chromatographic Conditions:
 - Column: Newcrom R1 or equivalent C18, 5 μ m, 4.6 x 150 mm.[8][10]
 - Mobile Phase: As prepared above.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10-20 μ L.
 - Column Temperature: 25-30 °C.
 - Detection: UV at 210 nm.[10]

- Analysis: Inject the standards and samples. Identify the **isooctanoic acid** peak by comparing the retention time with that of the standard. Quantify using the calibration curve generated from the standards.

Protocol: Catalytic Oxidation of Isooctyl Aldehyde

This protocol outlines the key steps for the laboratory-scale synthesis of **isooctanoic acid** by oxidizing the corresponding aldehyde, a common industrial step.[11]


- Objective: To synthesize **isooctanoic acid** from isooctyl aldehyde (isononyl aldehyde).
- Materials:
 - Isooctyl aldehyde (reaction raw material).
 - Oxygen-containing gas (e.g., air or pure O₂).
 - Catalyst (e.g., nano-silver/sulfonated graphene as described in patent CN108250069B). [11]
 - Solvent (optional, e.g., n-octanoic acid or **isooctanoic acid** itself).[11]
 - Reaction vessel with gas inlet, stirrer, and temperature control.
- Procedure:
 - Reactor Setup: Charge the reaction vessel with the isooctyl aldehyde. If using a solvent, add it to achieve a raw material mass fraction of 25-50 wt%.[11]
 - Catalyst Addition: Add the catalyst to the reaction mixture. The mass fraction of the catalyst should be in the range of 20-80 ppm.[11]
 - Reaction Initiation: Heat the mixture to the desired reaction temperature (e.g., 60-100°C, temperature may vary based on catalyst and pressure).
 - Oxidation: Bubble the oxygen-containing gas through the stirred reaction mixture. The molar ratio of isooctylaldehyde to oxygen should be maintained between 1:0.5 and 1:1.0. [11]

- Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing for the disappearance of the aldehyde and the appearance of the carboxylic acid using techniques like GC-FID or titration.
- Workup: Once the reaction is complete (typically 3-9 hours), cool the mixture.^[11] The catalyst can be removed by filtration. If a different solvent was used, it may need to be removed by distillation. The resulting product is crude **isooctanoic acid**, which can be further purified by vacuum distillation.

Metabolic Pathways and Relevance in Drug Development

As a branched medium-chain fatty acid (MCFA), **isooctanoic acid**'s metabolism is of interest to drug development professionals, particularly in the context of metabolic disorders and pharmacokinetics. MCFA are primarily metabolized in the liver via mitochondrial β -oxidation.^[12]

The branched structure of **isooctanoic acid** can influence its rate and pathway of metabolism compared to linear fatty acids like octanoic acid. The β -oxidation of branched-chain acids can be more complex and may require additional enzymatic steps, potentially leading to the formation of unique metabolites. For instance, accumulation of intermediates like 3-oxooctanoic acid can be a biomarker for metabolic disorders such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.^[13]

[Click to download full resolution via product page](#)**Figure 4:** Simplified pathway of mitochondrial β -oxidation for a branched MCFA.

Understanding how the branched structure affects metabolism is crucial for:

- Pharmacokinetics: The rate of clearance and metabolic profile of a drug containing an **isooctanoic acid** moiety.
- Toxicology: Assessing the potential for accumulation of unusual or toxic metabolites.
- Drug Design: Using the carboxylic acid group as a pharmacophore, while being aware of potential metabolic liabilities. The use of bioisosteres to replace carboxylic acids is an active area of research to circumvent issues with metabolism and membrane diffusion.[14]
- Therapeutics: Investigating the effects of MCFAs on cellular metabolism in diseases like cancer or inherited metabolic disorders.[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. ISOOCTANOIC ACID - Ataman Kimya [atamanchemicals.com]
- 4. Isooctanoic acid | C8H16O2 | CID 90716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isooctanoic Acid: Properties, Uses, Safety, Suppliers & Applications in China [sinochem-nanjing.com]
- 6. Isooctanoic acid Cas 25103-52-0 [dechochem.com]
- 7. Application Of Isooctanoic Acid And Isooctanoic Acid Salts - News [foremost-chem.com]
- 8. Isooctanoic acid | SIELC Technologies [sielc.com]
- 9. Separation of Isooctanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. HPLC Determination of Octanoic acid (Caprylic acid) on Primesep 100 Column | SIELC Technologies [sielc.com]

- 11. CN108250069B - Preparation method of isooctanoic acid - Google Patents [patents.google.com]
- 12. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [understanding the branched structure of isooctanoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1218633#understanding-the-branched-structure-of-isoctanoic-acid\]](https://www.benchchem.com/product/b1218633#understanding-the-branched-structure-of-isoctanoic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com